![molecular formula C3Cl4N2OS B14471374 2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile CAS No. 71985-37-0](/img/structure/B14471374.png)
2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile is a chemical compound known for its unique structure and reactivity. It contains multiple chlorine atoms and a nitrile group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile typically involves the reaction of tetrachloropropane derivatives with sulfur-containing reagents under controlled conditions. Industrial production methods may include the use of high-pressure reactors and catalysts to optimize yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: Chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For example, its chlorine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The nitrile group can also participate in reactions that modify the activity of enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other tetrachlorinated nitriles and sulfur-containing nitriles Compared to these, 2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile is unique due to its specific arrangement of chlorine atoms and the presence of both a nitrile and a sulfur-containing group
Similar compounds include:
2,3,5,6-Tetrachloro-p-benzoquinone: Known for its use in organic synthesis and as an oxidizing agent.
2,3,3,3-Tetrachloro-2-(sulfinylamino)propanenitrile: A closely related compound with similar reactivity.
Eigenschaften
CAS-Nummer |
71985-37-0 |
|---|---|
Molekularformel |
C3Cl4N2OS |
Molekulargewicht |
253.9 g/mol |
IUPAC-Name |
2,3,3,3-tetrachloro-2-(sulfinylamino)propanenitrile |
InChI |
InChI=1S/C3Cl4N2OS/c4-2(1-8,9-11-10)3(5,6)7 |
InChI-Schlüssel |
BXPJMVVZVBLSOX-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C(C(Cl)(Cl)Cl)(N=S=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



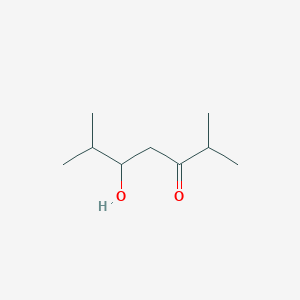

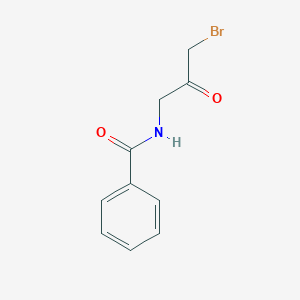
![2-[(Dimethylamino)methyl]-4,6-dinonylphenol](/img/structure/B14471321.png)
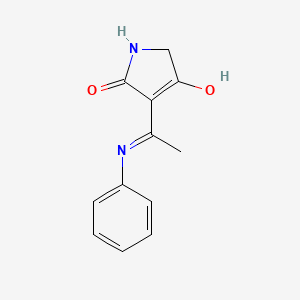
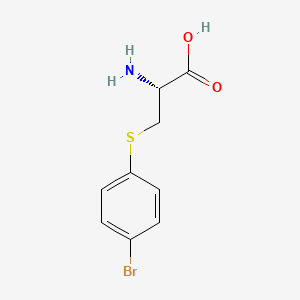
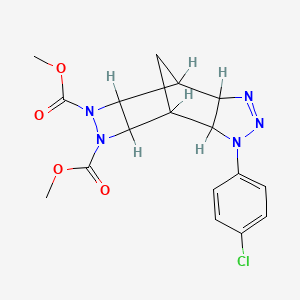

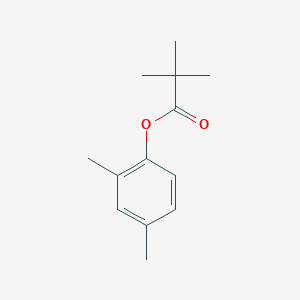
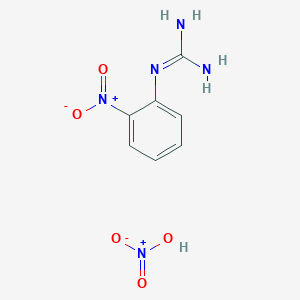

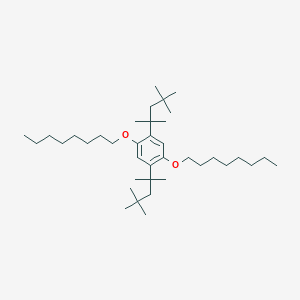
![Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14471382.png)
